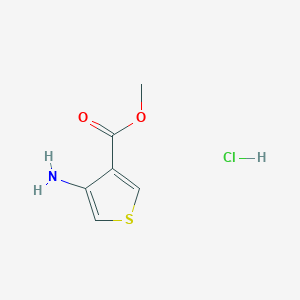

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Description

Properties

IUPAC Name |

methyl 4-aminothiophene-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIRDDQLZLXRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380587 | |

| Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39978-14-8 | |

| Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminothiophene-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in organic synthesis. This document outlines its fundamental physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 193.65 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₇NO₂S·HCl or C₆H₈ClNO₂S | [1][2][4][5] |

| CAS Number | 39978-14-8 | [1][2][4] |

| Appearance | Brown Powder | [5] |

| Melting Point | 203-204°C | [5] |

| Boiling Point | 295.9°C at 760 mmHg | [5] |

| Flash Point | 132.8°C | [5] |

| Purity | ≥97% | [3][6] |

| SMILES | Cl.COC(=O)C1=CSC=C1N | [2][4] |

| InChIKey | JGIRDDQLZLXRKQ-UHFFFAOYSA-N | [2][5] |

Synthesis of Methyl 4-aminothiophene-3-carboxylate

The synthesis of the parent compound, Methyl 4-aminothiophene-3-carboxylate, is a critical step prior to its conversion to the hydrochloride salt. A common method involves the reaction of a thiophene precursor with hydroxylamine hydrochloride. The resulting amine can then be treated with hydrochloric acid to yield the final product.

Experimental Protocol

A representative synthesis for the related 3-aminothiophenes involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[7] A specific synthesis for the parent compound, methyl 4-aminothiophene-3-carboxylate, has been reported with high yield.[1] The following is a generalized protocol based on these findings:

-

Reaction Setup: A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) is prepared in a suitable polar, inert solvent such as methanol or acetonitrile.[1][7]

-

Reflux: The reaction mixture is heated to reflux and stirred for a period of 1 to 5 hours.[1][7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched with a saturated sodium bicarbonate solution and extracted multiple times with an organic solvent like ethyl acetate.[1]

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude methyl 4-aminothiophene-3-carboxylate.[1]

-

Formation of Hydrochloride Salt: The crude product can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which can then be isolated by filtration.

Synthetic Workflow

The logical flow of the synthesis of Methyl 4-aminothiophene-3-carboxylate is depicted in the following diagram.

Caption: Synthetic workflow for Methyl 4-aminothiophene-3-carboxylate.

References

- 1. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. 043384.06 [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 39978-14-8 [matrix-fine-chemicals.com]

- 5. 043384.03 [thermofisher.com]

- 6. asianpubs.org [asianpubs.org]

- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various chemical reactions and biological assays.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Methyl 3-aminothiophene-4-carboxylate hydrochloride | [1][3] |

| CAS Number | 39978-14-8 | [1][2] |

| Molecular Formula | C₆H₈ClNO₂S | [1] |

| Molecular Weight | 193.65 g/mol | [1][2] |

| Appearance | Brown powder | [2] |

| Melting Point | 203-204 °C | |

| Boiling Point | 295.9 °C at 760 mmHg (for the free base) | |

| Flash Point | 132.8 °C (for the free base) | |

| Purity | ≥98% | [1] |

Spectroscopic Data

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.

-

Amine Protons: A broad singlet for the amine protons, which would be downfield shifted due to the protonation by HCl.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon: A signal in the downfield region typical for an ester carbonyl carbon.

-

Thiophene Ring Carbons: Four distinct signals for the carbons of the thiophene ring.

-

Methyl Carbon: A signal in the upfield region for the methyl group of the ester.

Expected FT-IR Spectral Data:

-

N-H Stretching: Broad absorption bands characteristic of an ammonium salt.

-

C=O Stretching: A strong absorption band for the ester carbonyl group.

-

C-N Stretching: An absorption band in the fingerprint region.

-

C-S Stretching: Characteristic absorption for the thiophene ring.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are generalized procedures and may require optimization based on the specific equipment and laboratory conditions.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Assessment

The solubility of the compound is determined by observing its dissolution in various solvents at a specified concentration.

Procedure:

-

A known mass (e.g., 10 mg) of this compound is placed in a test tube.

-

A measured volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) is added to the test tube.

-

The mixture is vortexed or agitated for a set period (e.g., 1 minute) at room temperature.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

Spectroscopic Analysis (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A solution of the compound is prepared by dissolving an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a field strength of 400 MHz or higher.

-

The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

Synthesis Workflow: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes. The following diagram illustrates a general workflow for the synthesis of a 2-aminothiophene derivative, which is a precursor to the target molecule.

Caption: A generalized workflow for the synthesis of this compound via the Gewald reaction.

Signaling Pathway: Positive Allosteric Modulation of a G Protein-Coupled Receptor

Aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs). This diagram illustrates the mechanism of action of a PAM on a GPCR signaling pathway.[4][5][6]

Caption: Mechanism of positive allosteric modulation of a GPCR by an aminothiophene derivative.

References

- 1. scbt.com [scbt.com]

- 2. Methyl 3-aminothiophene-4-carboxylate hydrochloride, 97+% 5 g | Request for Quote [thermofisher.com]

- 3. METHYL 3-AMINOTHIOPHENE-4-CARBOXYLATE HYDROCHLORIDE; methyl 4-aminothiophene-3-carboxylate,hydrochloride | Chemrio [chemrio.com]

- 4. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS Number: 39978-14-8), with a primary focus on its melting point. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its properties crucial for drug development and quality control.

Core Physicochemical Data

This compound is typically a brown powder.[1] Its purity is commonly available at ≥98%.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 39978-14-8 | [2][3] |

| Molecular Formula | C₆H₈ClNO₂S | [4] |

| Molecular Weight | 193.65 g/mol | [1][2] |

| Appearance | Brown Powder | [1][3] |

| Melting Point | 199 - 204°C | [1][3][4][5][6] |

| Boiling Point | 295.9°C at 760 mmHg | [1][4] |

| Flash Point | 132.8°C | [1][4] |

Melting Point Determination

The melting point of a substance is a critical physical property used for identification and purity assessment. For this compound, the reported melting point generally falls within the range of 199-204°C.[1][3][4][5][6] Variations within this range can be attributed to the purity of the sample and the methodology used for determination.

Experimental Protocol for Melting Point Determination

The following is a generalized protocol for determining the melting point of this compound, based on standard laboratory techniques.

Apparatus:

-

Melting point apparatus (e.g., open capillary melting point apparatus or a hot-stage microscope)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (approximately 10-20°C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, a slower heating rate (1-2°C/min) is recommended, starting from a temperature approximately 10-15°C below the expected melting point.

-

-

Observation: Carefully observe the sample through the magnifying lens of the apparatus.

-

Melting Range Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement to ensure accuracy.

Logical Workflow for Melting Point Verification

The following diagram illustrates a logical workflow for the determination and verification of the melting point of this compound.

Caption: Workflow for determining and verifying the melting point.

This comprehensive guide provides essential data and standardized procedures for the handling and analysis of this compound, which will be of significant value to professionals in the fields of chemical research and pharmaceutical development.

References

Structural Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data from single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for this specific hydrochloride salt is not publicly available. The information presented herein is based on general chemical properties and data extrapolated from closely related compounds.

Physicochemical Properties

Basic identifying information for this compound is summarized in the table below.

| Property | Value | Source |

| CAS Number | 39978-14-8 | [1] |

| Molecular Formula | C₆H₈ClNO₂S | [1] |

| Molecular Weight | 193.65 g/mol | [1] |

| Alternate Name | Methyl 3-aminothiophene-4-carboxylate hydrochloride | [1] |

Structural Elucidation Workflow

The structural analysis of a novel crystalline compound like this compound would typically follow a standardized workflow to ensure comprehensive characterization. This process integrates spectroscopic and crystallographic techniques to determine the molecular structure and connectivity.

Caption: A generalized workflow for the structural elucidation of a small organic molecule.

Experimental Protocols (Generalized)

Given the absence of specific experimental data for this compound, the following sections describe generalized protocols for the key analytical techniques that would be employed for its structural characterization.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to one peak per unique carbon atom. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structural assignment.

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are analyzed to determine the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated to the presence of specific functional groups within the molecule. For this compound, characteristic peaks for N-H, C=O, C-O, C-S, and thiophene ring vibrations would be expected.

Reference Data from a Structurally Similar Compound

For illustrative purposes, crystallographic and spectroscopic data for a closely related compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate , are presented below. It is crucial to note that this data is not for this compound and should be used for comparative and informational purposes only.

Crystallographic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.664(3) |

| b (Å) | 9.876(3) |

| c (Å) | 13.315(5) |

| α (°) | 89.99(3) |

| β (°) | 82.35(3) |

| γ (°) | 75.12(3) |

| Volume (ų) | 962.9(6) |

| Z | 4 |

Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.

References

An In-depth Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride

This technical guide provides a comprehensive overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a significant heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, synthesis, and characterization.

Chemical Identity and Structure

This compound is a thiophene derivative characterized by an amino group at the 4-position and a methyl carboxylate group at the 3-position of the thiophene ring. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The chemical structure is as follows:

Chemical Formula: C₆H₈ClNO₂S[1]

Molecular Weight: 193.65 g/mol [1][2]

IUPAC Name: this compound[1]

SMILES: Cl.COC(=O)C1=CSC=C1N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Brown Powder | [3] |

| Melting Point | 203-204°C | [3] |

| Boiling Point | 295.9°C at 760 mmHg | [3] |

| Flash Point | 132.8°C | [3] |

| Purity | ≥98% | [2] |

Synthesis

The synthesis of Methyl 4-aminothiophene-3-carboxylate is commonly achieved through the reaction of a thiophene precursor with an aminating agent. A widely employed method involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride.

Synthesis Pathway

The following diagram illustrates a common synthetic route to obtain Methyl 4-aminothiophene-3-carboxylate.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate, based on established methodologies.[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in methanol.

-

Addition of Reagent: To the solution, add hydroxylamine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period, typically 1-5 hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

While specific spectral data is not provided in the search results, the following techniques are typically employed for the characterization of this compound:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-S bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Characterization Workflow

The logical workflow for the characterization of the synthesized product is depicted in the diagram below.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in the preparation of various pharmaceutically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, tailored for an audience with a strong background in organic chemistry and drug development.

Introduction

Methyl 4-aminothiophene-3-carboxylate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The substituted aminothiophene core is a prevalent scaffold in a variety of therapeutic agents. This guide focuses on a robust and high-yielding synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through a two-step process:

-

Synthesis of Methyl 4-aminothiophene-3-carboxylate: This step involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in a suitable solvent.

-

Formation of the Hydrochloride Salt: The resulting free amine is then converted to its hydrochloride salt to improve stability and handling properties. Alternatively, a one-pot synthesis can be employed where the hydrochloride salt precipitates directly from the reaction mixture.

The overall synthetic workflow is depicted in the following diagram:

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| Methyl 4-oxotetrahydrothiophene-3-carboxylate | 2689-68-1 | C₆H₈O₃S | 160.19 | N/A | N/A |

| This compound | 39978-14-8 | C₆H₈ClNO₂S | 193.65[1] | 203-204[2] | ≥98%[1] |

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol is adapted from a reported high-yield synthesis.[3]

Materials:

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Methanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (e.g., 2.3 g, 14.37 mmol) and hydroxylamine hydrochloride (e.g., 1.2 g, 17.25 mmol) in methanol (e.g., 40 mL) is stirred under reflux for 1 hour.[3]

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (e.g., 200 mL).[3]

-

The aqueous layer is extracted with ethyl acetate (e.g., 3 x 100 mL).[3]

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[3]

-

The crude product is obtained as a light yellow oil. A reported yield for this reaction is 93%.[3]

Synthesis of this compound

Two primary methods are presented for the formation of the hydrochloride salt.

Materials:

-

Methyl 4-aminothiophene-3-carboxylate (1.0 eq)

-

Anhydrous solvent (e.g., Dioxane, Ethanol, or Ethyl Acetate)

-

A solution of HCl in the chosen anhydrous solvent (e.g., 4M HCl in Dioxane)

Procedure:

-

Dissolve the crude or purified Methyl 4-aminothiophene-3-carboxylate in a minimal amount of a dry organic solvent such as dioxane or ethanol.

-

Cool the solution in an ice bath (0-4 °C).

-

Slowly add a solution of HCl in an organic solvent (e.g., 4M HCl in Dioxane) dropwise with stirring.[4]

-

The hydrochloride salt will precipitate out of the solution.[4]

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by filtration.

-

Wash the solid with a small amount of the cold, dry solvent.

-

Dry the resulting solid under vacuum to yield this compound.

This protocol is based on a similar synthesis of aminothiophene hydrochlorides.[5]

Materials:

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq)

-

Hydroxylamine hydrochloride (1.5-2.0 eq)

-

Acetonitrile

-

Dry Diethyl Ether

Procedure:

-

Heat a mixture of 4-oxo-3-methoxycarbonyltetrahydrothiophene (e.g., 3.9 g) and hydroxylamine hydrochloride (e.g., 2 g) in acetonitrile (e.g., 10 ml) under reflux for 1 hour.[5]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid hydrochloride salt may precipitate directly from the cooled reaction mixture.

-

To induce further precipitation, add dry diethyl ether to the mixture.

-

Filter the solid precipitate and wash with dry diethyl ether.[5]

-

Dry the solid under vacuum to afford the title compound. A reported melting point for a similar compound prepared this way is 203°-204° C.[5]

Reaction Mechanism

The reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride proceeds through a proposed mechanism involving the formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the final aminothiophene product.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described methods are high-yielding and utilize readily accessible reagents, making them suitable for both laboratory-scale synthesis and potential scale-up operations. The provided quantitative data and mechanistic insights will be valuable for researchers and professionals in the field of drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Starting Materials for Methyl 4-aminothiophene-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the most efficient synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformation.

Introduction

This compound is a substituted aminothiophene that serves as a versatile building block in medicinal chemistry. Its structure is a precursor to a variety of thieno[3,2-d]pyrimidine derivatives, which have shown a wide range of biological activities. A reliable and high-yielding synthesis of this intermediate is therefore of significant interest to the drug development community. This guide focuses on a well-documented and efficient synthetic approach.

Recommended Synthetic Pathway

The most direct and high-yielding reported synthesis of Methyl 4-aminothiophene-3-carboxylate involves a one-step reaction from a readily available starting material, Methyl 4-oxotetrahydrothiophene-3-carboxylate. The subsequent conversion to its hydrochloride salt is a standard procedure.

The overall synthetic transformation is depicted in the following workflow:

Figure 1: Synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting material and reagents required for this synthesis are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| Methyl 4-oxotetrahydrothiophene-3-carboxylate | 2689-68-1 | C₆H₈O₃S | Starting Material |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | Reagent for amination |

| Methanol | 67-56-1 | CH₄O | Reaction Solvent |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | Quenching Agent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Drying Agent |

| Anhydrous Hydrogen Chloride | 7647-01-0 | HCl | Salt Formation Reagent |

| Anhydrous Diethyl Ether | 60-29-7 | C₄H₁₀O | Solvent for Salt Formation |

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol is adapted from a reported high-yield synthesis.[1]

Procedure:

-

To a solution of Methyl 4-oxotetrahydrothiophene-3-carboxylate (2.3 g, 14.37 mmol) in methanol (40 mL), add hydroxylamine hydrochloride (1.2 g, 17.25 mmol).

-

Stir the reaction mixture under reflux for 1 hour.

-

After cooling to room temperature, quench the reaction by adding saturated sodium bicarbonate solution (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 4-aminothiophene-3-carboxylate as a light yellow oil.

Quantitative Data:

| Product | Yield | Appearance | LCMS (m/z) |

| Methyl 4-aminothiophene-3-carboxylate | 93% | Light yellow oil | 158.0 [M+H]⁺ |

Preparation of this compound

This is a general and effective procedure for the formation of a hydrochloride salt from an amine.

Procedure:

-

Dissolve the crude Methyl 4-aminothiophene-3-carboxylate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of anhydrous HCl in diethyl ether dropwise, with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data:

| Product | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Methyl 4-aminothiophene-3-carboxylate HCl | 39978-14-8 | C₆H₈ClNO₂S | 193.65 g/mol | ≥98%[2] |

Alternative Synthetic Route: The Gewald Reaction

An alternative, though less direct for this specific target, is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a 2-aminothiophene. For the synthesis of Methyl 4-aminothiophene-3-carboxylate, the starting materials would likely be a β-formylacetate equivalent and methyl cyanoacetate.

The generalized Gewald reaction pathway is illustrated below:

Figure 2: Generalized scheme of the Gewald reaction.

While versatile, the development of a specific protocol for Methyl 4-aminothiophene-3-carboxylate via the Gewald reaction would require further optimization of starting materials and reaction conditions.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from Methyl 4-oxotetrahydrothiophene-3-carboxylate. This method offers a high yield for the formation of the free base and utilizes a straightforward procedure for the subsequent conversion to the hydrochloride salt. This technical guide provides researchers and drug development professionals with the necessary information to reliably produce this valuable synthetic intermediate.

References

The Pharmacological Potential of Methyl 4-aminothiophene-3-carboxylate Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Among these, derivatives of Methyl 4-aminothiophene-3-carboxylate Hydrochloride are gaining significant attention as versatile scaffolds for the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Synthesis of Thiophene Derivatives

The synthesis of polysubstituted 2-aminothiophenes, the precursors to many of the discussed derivatives, is often achieved through the versatile Gewald reaction.[1][3] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or cyanoacetamide) and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine.[1][3] Further modifications and cyclization reactions can then be employed to generate a diverse library of thiophene-based compounds, including thienopyrimidines, which have shown significant anticancer efficacy.[3][4]

Biological Activities of Methyl 4-aminothiophene-3-carboxylate Derivatives

Derivatives of Methyl 4-aminothiophene-3-carboxylate have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Anticancer Activity

The development of novel anticancer agents is a primary focus of research into thiophene derivatives. These compounds have shown potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Key Findings:

-

Broad-Spectrum Activity: Novel fused thiophene derivatives have demonstrated significant antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines.[3]

-

Mechanism of Action: Some derivatives act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key proteins in cancer cell proliferation and survival signaling pathways.[3] This dual inhibition can lead to cell cycle arrest, typically in the S phase, and subsequent induction of apoptosis.[3]

-

Tubulin Inhibition: Certain thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[5][6][7] These compounds have shown significant activity against hepatocellular carcinoma (Hep3B), disrupting spheroid formation and exhibiting interaction patterns similar to colchicine within the tubulin binding pocket.[5][6][7]

-

Selective Cytotoxicity: Studies have shown that some thieno[2,3-d]pyrimidine derivatives exhibit selective toxicity, being highly active against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing low cytotoxicity towards normal cell lines.[4][8]

Table 1: Anticancer Activity of Selected Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 | 3.105 | [3] |

| 3b | PC-3 | 2.15 | [3] |

| 4c | HepG2 | 3.023 | [3] |

| 4c | PC-3 | 3.12 | [3] |

| 7 | HCT-116 | 11.13 | [9] |

| 2b | Hep3B | 5.46 | [5][7] |

| 2e | Hep3B | 12.58 | [5][7] |

| Compound 2 | MCF-7 | 0.013 | [4][8] |

Antimicrobial Activity

Thiophene derivatives have emerged as a promising source of new antimicrobial agents, with activity against both bacteria and fungi, including drug-resistant strains.

Key Findings:

-

Antibacterial Spectrum: These compounds have demonstrated inhibitory activity against a range of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[2][9][10]

-

Antifungal Potential: Antifungal activity has been observed against pathogenic fungi like Aspergillus fumigates, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans.[9][10]

-

Activity against Resistant Strains: Certain thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[11] The mechanism may involve increased membrane permeabilization.[11]

-

Structure-Activity Relationship: The antimicrobial potency is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, 3-amino thiophene-2-carboxamide derivatives generally display higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[2]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound ID | Microorganism | Activity/MIC | Reference |

| 7b | S. aureus | 83.3% Inhibition | [2] |

| 7b | B. subtilis | 82.6% Inhibition | [2] |

| 7b | P. aeruginosa | 86.9% Inhibition | [2] |

| Thiophene 4 | Colistin-Resistant A. baumannii | MIC50: 16-32 mg/L | [11] |

| Thiophene 8 | Colistin-Resistant E. coli | MIC50: 8-32 mg/L | [11] |

Antioxidant Activity

Several studies have highlighted the antioxidant potential of thiophene derivatives, which is crucial for combating oxidative stress implicated in various diseases, including cancer.[1]

Key Findings:

-

Free Radical Scavenging: The antioxidant capacity is often evaluated by the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1]

-

Promising Activity: Certain synthesized thiophene derivatives have exhibited excellent antioxidant activity, in some cases comparable to the standard antioxidant, ascorbic acid.[1] For example, 3-amino thiophene-2-carboxamide derivatives have shown significant radical scavenging activity.[2]

Table 3: Antioxidant Activity of Selected Thiophene Derivatives

| Compound ID | Assay | Inhibition (%) | Reference |

| RAA5 | DPPH | Excellent | [1] |

| RAA7 | DPPH | Excellent | [1] |

| 7a | ABTS | 62.0 | [2] |

Other Biological Activities

The pharmacological profile of thiophene derivatives extends beyond anticancer, antimicrobial, and antioxidant effects.

-

Antiviral Activity: A novel series of thiophene derivatives has been identified as potent entry inhibitors of the Ebola virus.[12]

-

Anti-inflammatory Activity: The thiophene scaffold is present in known anti-inflammatory drugs, suggesting the potential for new derivatives in this therapeutic area.[9]

-

Enzyme Inhibition: Thiophene-based compounds have been investigated as inhibitors of various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and DNA gyrase.[9][13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of thiophene derivatives.

MTT Assay for Anticancer Activity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Agar Diffusion Method for Antimicrobial Screening

-

Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into Petri plates.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Compound Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Reaction Mixture Preparation: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent like methanol.

-

Incubation: The mixture is shaken and allowed to stand in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) against a blank.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid is typically used as a positive control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis and biological evaluation of thiophene derivatives.

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by certain thiophene derivatives.

Conclusion

Derivatives of this compound represent a highly versatile and promising scaffold in modern drug discovery. The wealth of research demonstrates their significant potential in developing new therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily synthesize a diverse range of these compounds allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Future research should continue to explore the full therapeutic potential of this chemical class, focusing on novel molecular targets and the development of candidates for clinical evaluation.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Methyl 4-aminothiophene-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications

Abstract: This document provides a comprehensive technical overview of Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS No: 39978-14-8), a key heterocyclic building block in medicinal chemistry and materials science. It details the compound's physicochemical properties, outlines established synthesis protocols, and explores its chemical reactivity and diverse applications in drug discovery, particularly as a precursor for various therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking in-depth information on this versatile chemical intermediate.

Physicochemical Properties

This compound is a stable, solid compound at room temperature.[1] It is recognized by several synonyms, most commonly Methyl 3-aminothiophene-4-carboxylate hydrochloride.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 39978-14-8 | [1][2][4] |

| Molecular Formula | C₆H₈ClNO₂S | [1][4] |

| Molecular Weight | 193.65 g/mol | [2][4][5] |

| Appearance | Brown Powder | [1] |

| Melting Point | 203-204°C | [1] |

| Boiling Point | 295.9°C at 760 mmHg | [1] |

| Flash Point | 132.8°C | [1] |

| Purity | ≥98% | [2] |

| SMILES | Cl.COC(=O)C1=CSC=C1N | [4] |

| InChIKey | JGIRDDQLZLXRKQ-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The synthesis of aminothiophenes can be achieved through various methods. The most cited method for Methyl 4-aminothiophene-3-carboxylate involves the reaction of a corresponding oxotetrahydrothiophene precursor with hydroxylamine hydrochloride.

2.1. Synthesis from Methyl 4-oxotetrahydrothiophene-3-carboxylate

A high-yield synthesis has been reported starting from methyl 4-oxotetrahydrothiophene-3-carboxylate.[6] This process involves a condensation reaction with hydroxylamine hydrochloride followed by aromatization to the thiophene ring.

Experimental Protocol:

-

A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (14.37 mmol) and hydroxylamine hydrochloride (17.25 mmol) in methanol (40 mL) is prepared.

-

The mixture is stirred under reflux for 1 hour.

-

The reaction is quenched with saturated sodium bicarbonate (NaHCO₃) solution (200 mL).

-

The aqueous phase is extracted three times with ethyl acetate (100 mL portions).

-

The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

This procedure affords methyl 4-aminothiophene-3-carboxylate as a light yellow oil with a reported yield of 93%.[6] The hydrochloride salt can then be formed by treatment with HCl.

A general patent also describes a similar one-pot process for preparing 3-aminothiophenes by reacting 3-oxotetrahydrothiophenes with an acid-addition salt of hydroxylamine in a polar, inert solvent like acetonitrile, without the need for a base.[7]

Chemical Reactivity and Derivatization

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an ester, makes it a valuable scaffold for generating a diverse range of more complex molecules.

3.1. N-Acylation and Carbamate Formation The amino group can readily undergo acylation. For instance, it is used in the preparation of ethyl (4-methoxycarbonyl)thiophene-3-carbamate by reacting it with ethyl chloroformate (carbonochloridic acid ethyl ester).[8]

3.2. Synthesis of Fused Ring Systems This aminothiophene scaffold is a critical precursor for synthesizing fused heterocyclic systems. Derivatives have been used to create 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones via classical cyclization reactions.[9] These thienopyrimidines are of significant interest in drug discovery.

3.3. Palladium-Catalyzed Arylation While the free amino group can complicate C-H arylation reactions, specific protocols have been developed. Using potassium acetate as the base has been shown to be crucial for promoting the desired C-H arylation at position 5 of the thiophene ring while inhibiting the competing N-arylation (amination) side reaction.[9]

Applications in Drug Discovery

The aminothiophene core is a privileged scaffold found in numerous biologically active compounds. While direct biological data for the title compound is sparse, its derivatives have shown significant promise in several therapeutic areas.

4.1. Local Anesthetics A closely related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), is a key intermediate in the manufacturing of Articaine, a widely used amide-type local anesthetic in dentistry.[10][11] This highlights the importance of the aminomethylthiophene carboxylate framework in anesthetic drug design.

4.2. Antimicrobial and Anticancer Agents The versatility of the aminothiophene scaffold allows for the synthesis of derivatives with potent biological activities.

-

Antimicrobial Activity: Thiophene-2-carboxamide derivatives bearing a 3-amino group have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[12] Other derivatives have been investigated as inhibitors of DprE1, a crucial enzyme in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis drugs.[13]

-

Antioxidant Activity: In studies of thiophene-2-carboxamide derivatives, those with a 3-amino substituent showed the highest antioxidant activity compared to analogous compounds with hydroxyl or methyl groups at the same position.[12]

-

Anticancer Activity: Researchers have designed and synthesized thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural anticancer agent.[14] Certain derivatives showed significant activity against hepatocellular carcinoma (Hep3B) cell lines, with IC₅₀ values as low as 5.46 µM.[14]

Table 2: Biological Activity of Selected 3-Amino Thiophene-2-Carboxamide Derivatives

| Compound Class | Activity Type | Results | Reference |

| 3-Amino thiophene-2-carboxamides | Antioxidant (ABTS) | Inhibition of 46.9% - 62.0% | [12] |

| 3-Amino thiophene-2-carboxamides | Antibacterial | High activity index against S. aureus, B. subtilis, E. coli, P. aeruginosa | [12] |

| Thiophene carboxamides | Anticancer (Hep3B) | IC₅₀ values as low as 5.46 µM | [14] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward, high-yield synthesis and its reactive functional groups make it an ideal starting point for the construction of a wide array of complex heterocyclic molecules. Its demonstrated utility as a scaffold for compounds with anesthetic, antimicrobial, and anticancer properties ensures its continued importance in the fields of synthetic chemistry and drug discovery. Future research will likely continue to explore the derivatization of this scaffold to develop novel therapeutic agents with improved efficacy and specificity.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. chemrio.com [chemrio.com]

- 4. This compound | CAS 39978-14-8 [matrix-fine-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 8. Methyl 3-aminothiophene-4-carboxylate hydrochloride, 97+% 1 g | Buy Online [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 11. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 - Manufacturer India [valeshvarbiotech.com]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. staff.najah.edu [staff.najah.edu]

The Discovery and Development of Aminothiophene Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of aminothiophene carboxylate has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. These derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of aminothiophene carboxylate derivatives, with a focus on their therapeutic applications.

Synthesis of Aminothiophene Carboxylate Derivatives

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][3]

The Gewald Reaction: A Versatile Synthetic Approach

The Gewald reaction is valued for its operational simplicity and the ability to generate a high degree of substitution on the thiophene ring in a single step.[4][5] The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester.[1][3] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1]

Several modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, solvent-free conditions, and alternative catalysts.[1][4][6]

Caption: General workflow for the synthesis and evaluation of aminothiophene carboxylate derivatives.

Therapeutic Applications and Biological Activities

Aminothiophene carboxylate derivatives have been investigated for a wide range of biological activities, leading to their exploration as potential treatments for numerous diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds.[7] Derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown potent antiproliferative activity against human breast cancer cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent doxorubicin.[8] Other derivatives have demonstrated high cytotoxicity against various cancer cell lines, including liver, colon, and cervical cancer.[9][10][11]

The anticancer mechanism of action for some of these derivatives involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization.[12] This dual-action approach disrupts angiogenesis, the formation of new blood vessels that supply tumors, and interferes with cell division, leading to cell cycle arrest and apoptosis.[12]

Caption: Anticancer mechanism of action for select aminothiophene carboxylate derivatives.

Antimicrobial and Antileishmanial Activity

The aminothiophene carboxylate scaffold has also been a fruitful starting point for the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[8][13][14][15]

Furthermore, these compounds have shown significant promise in the fight against leishmaniasis, a parasitic disease caused by Leishmania species.[16] Several aminothiophene derivatives have exhibited potent activity against both the promastigote and amastigote stages of the parasite, with favorable selectivity indices compared to host cells.[16][17][18] The proposed mechanism for their antileishmanial action includes the induction of apoptosis-like cell death in the parasites.[19]

Modulation of GLP-1 Receptor

More recently, aminothiophene carboxylate derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[20] GLP-1R is a key target in the treatment of type 2 diabetes and obesity. PAMs of this receptor can enhance the signaling of the endogenous GLP-1, leading to improved glucose-dependent insulin secretion.

Caption: Mechanism of GLP-1R positive allosteric modulation by aminothiophene carboxylate derivatives.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis and biological activities of various aminothiophene carboxylate derivatives as reported in the literature.

Table 1: Synthesis of Aminothiophene Carboxylate Derivatives via Gewald Reaction

| Starting Materials | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) |

| Ketone, Elemental Sulfur, Methyl- or Ethylcyanoacetate | Morpholine | Not specified | Methyl- and Ethyl- 2-aminothiophene-3-carboxylate derivatives | 70-85 |

| Ketone, Elemental Sulfur, Ethylcyanoacetate | Diethylamine | Heated at 55-65°C for 2 hours | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified |

| Cyanoacetates (or cyanoamides), Ketones, Sulfur | Morpholine | Microwave irradiation, solvent-free | Tetrahydro-benzo[b]thiophene-3-carboxylic acid N-aryl amides | 84-95 |

| Methylketone derivatives, Methyl cyanoacetate, Sulfur, Amine | Not specified | Knoevenagel condensation followed by treatment with sulfur and amine | 2-aminothiophenes or isomers | Not specified |

| Ketones, Malonodinitrile, Elemental Sulfur | Sodium polysulfides/Water | Ultrasound activation (40 kHz, 300 W) at 70°C for 0.5-1h | 2-aminothiophenes | 42-90 |

Table 2: Anticancer Activity of Aminothiophene Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM) |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2b | T47D (human breast cancer) | 2.3[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2k | T47D (human breast cancer) | 7.1[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2l | T47D (human breast cancer) | 8.6[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2c | T47D (human breast cancer) | 12.1[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2e | T47D (human breast cancer) | 13.2[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2i | T47D (human breast cancer) | 14.9[8] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2j | T47D (human breast cancer) | 16.0[8] |

| Doxorubicin (positive control) | T47D (human breast cancer) | 15.5[8] |

| Thiophene carboxamide derivative 5 | HepG-2 | 2.3-fold higher cytotoxicity than Sorafenib[12] |

| Thiophene carboxamide derivative 21 | HepG-2 | 1.7-fold higher cytotoxicity than Sorafenib[12] |

| Phenyl-thiophene-carboxamide 2b | Hep3B | 5.46[9] |

| Phenyl-thiophene-carboxamide 2e | Hep3B | 12.58[9] |

| 3-phenyltetrahydrobenzo[2]thieno[2,3-d]pyrimidine derivative 9c | HCT-116 (colon cancer) | 0.904 |

| Doxorubicin (positive control) | HCT-116 (colon cancer) | 2.556[10] |

| Acrylonitrile 8 | HeLa | 0.33[11] |

| Acrylonitrile 11 | HeLa | 0.21[11] |

| Cyclic analogue 15 | HeLa | 0.65[11] |

| Cyclic analogue 17 | HeLa | 0.45[11] |

Table 3: Antimicrobial Activity of Aminothiophene Carboxylate Derivatives

| Compound Class/ID | Test Organism | MIC |

| Thiophene-isoxazole derivative LK7 | Staphylococcus aureus | 6.75 µg/mL[13] |

| Thiophene-isoxazole derivative PUB9 | Staphylococcus aureus | < 0.125 mg/mL[13] |

| Thiophene-isoxazole derivative PUB9 | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL[13] |

| Thiophene-isoxazole derivative PUB9 | Candida albicans | 0.125 - 0.25 mg/mL[13] |

| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L[13] |

| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L[13] |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative 2j | Staphylococcus aureus, Escherichia coli, Candida albicans | Highest effect[8] |

| Thiophene derivative AGR1.229 (1) | Acinetobacter baumannii ATCC 17978, Escherichia coli ATCC 25922 | 16 - 64 mg/L[14] |

| Thiophene derivative AGR1.230 (2) | Acinetobacter baumannii ATCC 17978, Escherichia coli ATCC 25922 | 16 - 64 mg/L[14] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 µg/ml[15] |

Table 4: Antileishmanial Activity of Aminothiophene Carboxylate Derivatives against Leishmania amazonensis

| Compound | IC50 (µM) - Promastigotes | EC50 (µM) - Amastigotes | CC50 (µM) on murine macrophages | Selectivity Index (SI = CC50/EC50) |

| SB-44 | 7.37[16] | 15.82[16] | >100[16] | >6.32[16] |

| SB-83 | 3.37[16] | 18.5[16] | >100[16] | >5.40[16] |

| SB-200 | 3.65[16] | 20.09[16] | >100[16] | >4.98[16] |

| 8CN83 | Not specified | 3.8[17] | >100[17] | Not specified |

| TN8-1 | 2.16[17] | 0.9[17] | Not specified | 52[17] |

| TN8-2 | 2.97[17] | 1.71[17] | Not specified | 75[17] |

| Meglumine antimoniate (control) | 70.33[17] | 2.77[17] | Not specified | 1.01[17] |

| SB-200 (against L. braziliensis) | 4.25[18] | Not specified | 42.52[18] | 10.74[18] |

| SB-200 (against L. major) | 4.65[18] | Not specified | Not specified | Not specified |

| SB-200 (against L. infantum) | 3.96[18] | 2.85[18] | Not specified | 14.97[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminothiophene carboxylate derivatives.

General Procedure for Gewald Synthesis of 2-Aminothiophene-3-carboxylate Derivatives

-

To a mixture of an α-methylene carbonyl compound (1 equivalent) and an α-cyanoester (1 equivalent), add a suitable solvent (e.g., ethanol).[21]

-

Add elemental sulfur (1.1 equivalents) to the mixture.[21]

-

Add a catalytic amount of a suitable base, such as morpholine or diethylamine.[21]

-

Stir the reaction mixture at room temperature or with gentle heating.[21] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-aminothiophene-3-carboxylate derivative.[21]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration) and blank controls (medium only).[22]

-

Incubation: Incubate the plate for an additional 24-72 hours.[22]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[22]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[22]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13]

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing sterile broth.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[13]

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.[13]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Antileishmanial Activity Assay (Promastigote Viability)

-

Parasite Culture: Culture Leishmania promastigotes in a suitable medium at 25°C.[16]

-

Assay Setup: Seed promastigotes in the logarithmic growth phase into 96-well plates. Add serially diluted test compounds to the wells.[16]

-

Incubation: Incubate the plates for 72 hours at 25°C.[16]

-

Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT or resazurin reduction assay.[16]

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the compound concentration.[16]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[23]

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.[23][24]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the test compound to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI).[25]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[25]

Conclusion

Aminothiophene carboxylate derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. The synthetic accessibility of these compounds, primarily through the robust Gewald reaction, allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. The diverse mechanisms of action, ranging from enzyme inhibition to receptor modulation, highlight the therapeutic potential of this chemical class in addressing significant unmet medical needs in cancer, infectious diseases, and metabolic disorders. Further research and development in this area are warranted to translate these promising preclinical findings into novel clinical candidates.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald_reaction [chemeurope.com]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Antileishmanial activity of 2-amino-thiophene derivative SB-200 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Amino-thiophene derivatives present antileishmanial activity mediated by apoptosis and immunomodulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 4-aminothiophene-3-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the standard methodologies for acquiring and interpreting spectroscopic data for Methyl 4-aminothiophene-3-carboxylate Hydrochloride (CAS Number: 39978-14-8). While a comprehensive search of publicly available databases and chemical supplier information did not yield specific experimental spectra for this compound, this document provides detailed experimental protocols for the key spectroscopic techniques used in the structural elucidation and characterization of similar organic molecules.

Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 39978-14-8 |

| Molecular Formula | C₆H₈ClNO₂S |

| Molecular Weight | 193.65 g/mol |

| Alternate Name | Methyl 3-aminothiophene-4-carboxylate hydrochloride |

Spectroscopic Data Acquisition Protocols

The following sections detail the standard operating procedures for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

Objective: To determine the number of different types of protons, their chemical environments, and their connectivity.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid signals that may overlap with analyte peaks. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.